Jasminoid A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Jasminoid A is an organic compound known for its aromatic properties, widely used in perfumery and cosmeticsThe molecular formula of this compound is C15H20O2, and it has a molar mass of 232.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jasminoid A can be synthesized through multi-step organic synthesis routes. The synthetic method involves chemical reactions that typically include the use of volatile solvents such as ethers or alcohols for extraction and elution, followed by further purification to obtain a high-purity product .

Industrial Production Methods: In industrial settings, this compound is primarily obtained through extraction from natural plants. The extraction process involves using volatile solvents to extract the compound, followed by purification steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Jasminoid A undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

Jasminoid A has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other aromatic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

Industry: Widely used in the production of perfumes and cosmetics due to its pleasant fragrance

Mechanism of Action

The mechanism of action of Jasminoid A involves its interaction with various molecular targets and pathways. In plants, jasmonates (including this compound) are known to regulate growth, development, and stress responses. They act by binding to specific receptors, leading to the activation of signaling pathways that modulate gene expression and physiological responses .

Comparison with Similar Compounds

Jasmonic Acid: An organic compound found in several plants, known for its role in plant stress responses and development.

Geniposide: Another compound from Gardenia jasminoides, used for its medicinal properties.

Uniqueness of Jasminoid A: this compound is unique due to its specific aromatic properties and its wide application in perfumery and cosmetics. Unlike other similar compounds, it is primarily valued for its fragrance rather than its biological activities .

Biological Activity

Jasminoid A, a bioactive compound derived from Gardenia jasminoides , has garnered attention due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and neuroprotective effects, supported by various studies and findings.

This compound is categorized as an iridoid glycoside, a class of compounds known for their diverse biological activities. The structure of this compound contributes to its functional properties, particularly in medicinal applications.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of this compound

| Study Reference | Method Used | IC50 Value (µg/mL) | Findings |

|---|---|---|---|

| DPPH Assay | 15.2 | Significant free radical scavenging effect | |

| ABTS Assay | 12.7 | High antioxidant capacity | |

| FRAP Assay | 18.5 | Effective in reducing ferric ions |

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines and mediators, thus alleviating inflammation in various models.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels, showcasing its potential as an anti-inflammatory agent.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to enhance cognitive function and protect against neuronal apoptosis in models of neurodegeneration.

Table 2: Neuroprotective Effects of this compound

| Study Reference | Model Used | Outcome |

|---|---|---|

| Alzheimer’s Mouse Model | Improved memory retention | |

| SH-SY5Y Cell Line | Reduced apoptosis markers | |

| Stroke Model | Enhanced recovery post-ischemia |

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals: By neutralizing reactive oxygen species (ROS), this compound mitigates oxidative stress.

- Modulation of Inflammatory Pathways: It inhibits NF-kB signaling, reducing the expression of inflammatory genes.

- Neuroprotection: Enhances mitochondrial function and reduces apoptotic signaling pathways in neurons.

Properties

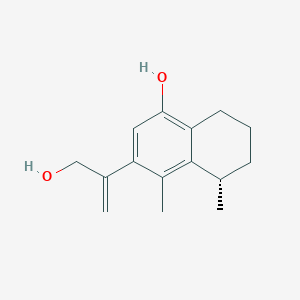

IUPAC Name |

(5S)-3-(3-hydroxyprop-1-en-2-yl)-4,5-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-12-14(17)7-13(10(2)8-16)11(3)15(9)12/h7,9,16-17H,2,4-6,8H2,1,3H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBQXGRZSKOUQU-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.